
4-Bromopicolinamide
Overview
Description
4-Bromopicolinamide is a chemical compound with the molecular formula C6H5BrN2O. It belongs to the class of pyridine derivatives and is known for its potential biological activity and applications in various fields. The compound is characterized by the presence of a bromine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromopicolinamide can be synthesized through several methods. One common approach involves the bromination of picolinamide. The reaction typically uses bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromopicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromopicolinamide involves its interaction with specific molecular targets and pathways. The bromine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloropicolinamide: Similar structure but with a chlorine atom instead of bromine.
4-Fluoropicolinamide: Contains a fluorine atom, offering different reactivity and properties.
4-Iodopicolinamide: Iodine substitution provides unique reactivity compared to bromine.
Uniqueness: 4-Bromopicolinamide’s uniqueness lies in its specific reactivity due to the bromine atom, which can influence its chemical behavior and biological activity differently compared to its halogenated analogs .
Biological Activity
4-Bromopicolinamide, a derivative of picolinamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 4-position of the picolinamide structure, which influences its pharmacological properties. Research has indicated various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
- Chemical Formula : C₆H₅BrN₂O
- Molecular Weight : 189.02 g/mol
- CAS Number : 693291
This compound primarily acts through modulation of specific biological pathways. Its mechanism includes:
- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit certain kinases and receptors involved in inflammatory processes and cancer progression.
- Allosteric Modulation : The compound has been identified as a positive allosteric modulator for certain receptor types, enhancing their activity without directly activating them.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokine production in activated macrophages. This effect is crucial for potential applications in treating diseases characterized by chronic inflammation.
2. Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis and inhibits cell proliferation.
- Mechanistic Insights : The anticancer activity is attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation.
3. Neuroprotective Effects
Recent investigations suggest that this compound may offer neuroprotective benefits:
- Neuroinflammation Reduction : The compound mitigates neuroinflammatory responses, which are implicated in neurodegenerative diseases.
- Cell Viability Enhancement : In models of neuronal injury, it has been shown to improve cell viability and reduce oxidative stress.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Reduced cytokine levels in macrophages | |
Anticancer | Induced apoptosis in cancer cell lines | |
Neuroprotective | Improved neuronal cell viability |
Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on prostate cancer cells. The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This highlights its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. How can I design an experiment to characterize the physicochemical properties of 4-Bromopicolinamide?
- Methodology : Begin with spectroscopic characterization (e.g., NMR for structural confirmation, mass spectrometry for molecular weight validation). Use computational tools like density functional theory (DFT) to predict electronic properties and compare them with experimental data. Include solubility tests in polar/nonpolar solvents to assess practical applications .
- Key Considerations : Ensure purity via HPLC or elemental analysis. Document solvent effects on stability, as bromine substituents may influence reactivity under specific conditions .
Q. What are the best practices for synthesizing this compound with high yield and reproducibility?
- Methodology : Optimize reaction conditions (temperature, solvent, catalyst) using a Design of Experiments (DoE) approach. For example, employ Suzuki-Miyaura coupling for introducing the bromine moiety, followed by amidation. Monitor intermediates via TLC or LC-MS .
- Troubleshooting : If yields are inconsistent, check for moisture sensitivity of intermediates or side reactions involving the bromine atom. Use inert atmospheres or drying agents as needed .
Q. How do I formulate a research question to investigate the biological activity of this compound?
- Framework : Apply the PICO framework:
- P opulation: Target enzymes or cellular models (e.g., kinases, cancer cell lines).
- I ntervention: this compound exposure.
- C omparison: Control compounds (e.g., non-brominated analogs).
- O utcome: Inhibitory activity (IC50) or cytotoxicity (LD50) .
Advanced Research Questions
Q. How can I resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodology : Conduct kinetic studies using UV-Vis spectroscopy to track degradation or intermediate formation. Compare results across pH ranges (2–12) and correlate with computational models (e.g., pKa prediction software). Use statistical tools like ANOVA to validate reproducibility .
- Data Interpretation : If contradictions persist, assess whether side reactions (e.g., hydrolysis of the amide group) dominate under specific conditions. Include control experiments with structurally similar compounds .
Q. What advanced techniques can elucidate the mechanistic role of the bromine atom in this compound’s interactions with biomolecules?
- Methodology :
- X-ray crystallography : Co-crystallize this compound with target proteins to visualize halogen-bonding interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Molecular Dynamics (MD) Simulations : Compare brominated vs. non-brominated analogs to identify steric/electronic effects .
- Validation : Cross-reference results with mutagenesis studies (e.g., substituting bromine-binding residues) .
Q. How can I design a study to address gaps in the structure-activity relationship (SAR) of this compound derivatives?
- Approach :
Library Synthesis : Prepare derivatives with modifications at the pyridine ring or amide group.
High-Throughput Screening (HTS) : Test against a panel of biological targets.
QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett constants, steric parameters) with activity .
- Critical Analysis : Address outliers in QSAR models by revisiting synthetic routes or assay conditions .
Methodological and Analytical Questions
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
- Recommendations :
- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/LD50 values.
- Apply the Hill equation to assess cooperativity in dose-response curves.
- Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests .
Q. How do I ensure rigor when replicating literature protocols for this compound synthesis?
- Checklist :
- Material Validation : Confirm reagent purity and solvent grades.
- Process Documentation : Record exact temperatures, stirring rates, and reaction times.
- Negative Controls : Include reactions without catalysts or bromine sources to identify contamination risks .
- Troubleshooting : If replication fails, consult supplementary materials from the original study or contact authors for unreported details .
Q. Ethical and Collaborative Considerations
Q. What ethical guidelines apply to collaborative studies involving this compound and human cell lines?
- Framework :
- Institutional Review : Submit protocols to ethics committees for approval, especially if using primary cells.
- Data Sharing : Define authorship criteria and data ownership in collaboration agreements.
- Safety Compliance : Adhere to OSHA guidelines for handling brominated compounds .
Q. How can interdisciplinary teams mitigate bias in interpreting this compound research data?
Properties
IUPAC Name |
4-bromopyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKMIQUAXGAICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351208 | |
Record name | 4-Bromopicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62150-46-3 | |
Record name | 4-Bromopicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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